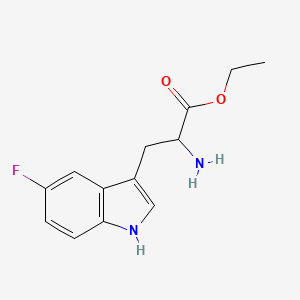
Ethyl-2-Amino-3-(5-Fluor-1H-Indol-3-yl)propanoat
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 2-amino-3-(5-fluoro-1H-indol-3-yl)propanoate is a synthetic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . The compound contains an indole nucleus, which is a common structural motif in many natural products and pharmaceuticals .
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
Target of Action
Ethyl 2-amino-3-(5-fluoro-1H-indol-3-yl)propanoate is a derivative of indole, a significant heterocyclic system in natural products and drugs . Indole derivatives have been found to bind with high affinity to multiple receptors, making them useful in developing new therapeutic derivatives . .
Mode of Action
The mode of action of indole derivatives can vary depending on the specific compound and its targets. For instance, some indole derivatives have been reported to show inhibitory activity against certain viruses . .
Biochemical Pathways
Indole derivatives can affect various biochemical pathways due to their broad-spectrum biological activities . They possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, and more . .
Result of Action
The molecular and cellular effects of a compound’s action depend on its mode of action and the biochemical pathways it affects. Some indole derivatives have been reported to induce cell apoptosis, arrest cells in certain phases, and inhibit specific cellular processes . .
Action Environment
The action, efficacy, and stability of a compound can be influenced by various environmental factors. For instance, certain indole derivatives are recommended to be stored in an inert atmosphere and at specific temperatures . .
Biochemische Analyse
Biochemical Properties
Ethyl 2-amino-3-(5-fluoro-1H-indol-3-yl)propanoate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, indole derivatives, including ethyl 2-amino-3-(5-fluoro-1H-indol-3-yl)propanoate, have been shown to exhibit antiviral, anti-inflammatory, and anticancer activities . The compound’s interaction with enzymes such as cyclooxygenase (COX) and proteins involved in cell signaling pathways contributes to its biological activity . These interactions often involve binding to active sites or allosteric sites on the enzymes, leading to inhibition or activation of enzymatic activity.
Cellular Effects
Ethyl 2-amino-3-(5-fluoro-1H-indol-3-yl)propanoate has notable effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, indole derivatives have been reported to affect the expression of genes involved in inflammation and apoptosis . The compound’s impact on cell signaling pathways, such as the MAPK and PI3K/Akt pathways, can lead to changes in cell proliferation, differentiation, and survival . Additionally, ethyl 2-amino-3-(5-fluoro-1H-indol-3-yl)propanoate may alter cellular metabolism by affecting the activity of metabolic enzymes and the production of metabolic intermediates.
Molecular Mechanism
The molecular mechanism of action of ethyl 2-amino-3-(5-fluoro-1H-indol-3-yl)propanoate involves several key processes. The compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For instance, ethyl 2-amino-3-(5-fluoro-1H-indol-3-yl)propanoate can bind to the active site of enzymes, leading to competitive inhibition . This binding can prevent the substrate from accessing the active site, thereby inhibiting the enzyme’s activity. Additionally, the compound may interact with transcription factors, leading to changes in gene expression and subsequent alterations in cellular function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of ethyl 2-amino-3-(5-fluoro-1H-indol-3-yl)propanoate can change over time. The compound’s stability and degradation play a crucial role in its long-term effects on cellular function. Studies have shown that indole derivatives can undergo degradation under certain conditions, leading to the formation of metabolites with different biological activities . The temporal effects of ethyl 2-amino-3-(5-fluoro-1H-indol-3-yl)propanoate in in vitro and in vivo studies may include changes in cellular responses, such as alterations in cell proliferation, apoptosis, and metabolic activity over time .
Dosage Effects in Animal Models
The effects of ethyl 2-amino-3-(5-fluoro-1H-indol-3-yl)propanoate vary with different dosages in animal models. Studies have demonstrated that the compound exhibits dose-dependent effects, with higher doses potentially leading to toxic or adverse effects . For example, at lower doses, ethyl 2-amino-3-(5-fluoro-1H-indol-3-yl)propanoate may exhibit therapeutic effects, such as anti-inflammatory or anticancer activity. At higher doses, the compound may induce toxicity, leading to adverse effects on organ function and overall health . Threshold effects and the therapeutic window of the compound are important considerations in its application in animal models.
Metabolic Pathways
Ethyl 2-amino-3-(5-fluoro-1H-indol-3-yl)propanoate is involved in various metabolic pathways. The compound interacts with enzymes and cofactors that play a role in its metabolism. For instance, indole derivatives are known to undergo phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation . These metabolic pathways can lead to the formation of active or inactive metabolites, which may have different biological activities. The effects of ethyl 2-amino-3-(5-fluoro-1H-indol-3-yl)propanoate on metabolic flux and metabolite levels are important aspects of its biochemical analysis .
Transport and Distribution
The transport and distribution of ethyl 2-amino-3-(5-fluoro-1H-indol-3-yl)propanoate within cells and tissues are critical for its biological activity. The compound may interact with transporters and binding proteins that facilitate its uptake and distribution . For example, specific transporters may mediate the entry of the compound into cells, while binding proteins may influence its localization and accumulation within cellular compartments . The transport and distribution of ethyl 2-amino-3-(5-fluoro-1H-indol-3-yl)propanoate can affect its bioavailability and overall efficacy.
Subcellular Localization
The subcellular localization of ethyl 2-amino-3-(5-fluoro-1H-indol-3-yl)propanoate is an important factor in its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For instance, ethyl 2-amino-3-(5-fluoro-1H-indol-3-yl)propanoate may localize to the nucleus, where it can interact with transcription factors and influence gene expression . Alternatively, the compound may accumulate in the cytoplasm or other organelles, affecting cellular processes such as metabolism and signaling.
Vorbereitungsmethoden
The synthesis of ethyl 2-amino-3-(5-fluoro-1H-indol-3-yl)propanoate typically involves the reaction of 5-fluoroindole with ethyl 2-bromo-3-aminopropanoate under basic conditions . The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures . The product is then purified by recrystallization or chromatography .
Analyse Chemischer Reaktionen
Ethyl 2-amino-3-(5-fluoro-1H-indol-3-yl)propanoate undergoes various chemical reactions, including:
Vergleich Mit ähnlichen Verbindungen
Ethyl 2-amino-3-(5-fluoro-1H-indol-3-yl)propanoate can be compared with other indole derivatives such as:
Tryptophan: An essential amino acid with an indole nucleus, involved in protein synthesis and as a precursor to serotonin.
Indole-3-acetic acid: A plant hormone that regulates growth and development in plants.
5-fluoroindole: A fluorinated indole derivative used in the synthesis of various pharmaceuticals.
The uniqueness of ethyl 2-amino-3-(5-fluoro-1H-indol-3-yl)propanoate lies in its specific substitution pattern and the presence of the ethyl ester group, which imparts distinct chemical and biological properties .
Eigenschaften
IUPAC Name |
ethyl 2-amino-3-(5-fluoro-1H-indol-3-yl)propanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15FN2O2/c1-2-18-13(17)11(15)5-8-7-16-12-4-3-9(14)6-10(8)12/h3-4,6-7,11,16H,2,5,15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHTFJAFPZBGEKP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CC1=CNC2=C1C=C(C=C2)F)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
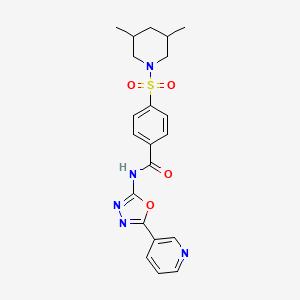
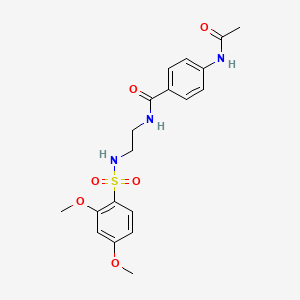
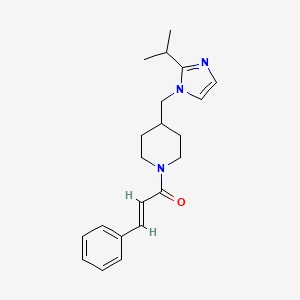
![4-[(2,8-dimethylquinolin-4-yl)amino]benzoic Acid Hydrochloride](/img/structure/B2515596.png)
![N-cyclopentyl-1-[7-(4-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-3-carboxamide](/img/structure/B2515597.png)
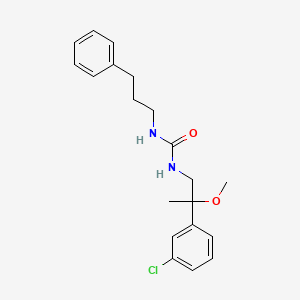
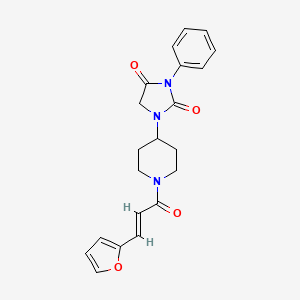
![N-(2-{[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]methoxy}phenyl)acetamide](/img/structure/B2515600.png)
![N-methyl-2-(methylsulfanyl)thieno[3,2-d]pyrimidin-4-amine](/img/structure/B2515603.png)
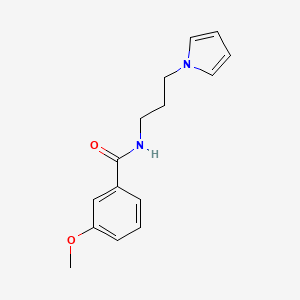
![N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-1-(methylsulfonyl)piperidine-4-carboxamide](/img/structure/B2515606.png)
![N-{[4-fluoro-2-(trifluoromethyl)phenyl]methyl}-4-methyl-6-(methylsulfanyl)-2-(propan-2-yl)pyrimidine-5-carboxamide](/img/structure/B2515607.png)
![N-methyl-N-[(1-methyl-1H-imidazol-5-yl)methyl]prop-2-enamide](/img/structure/B2515608.png)
![2-[(S)-phenyl(1H-1,2,3,4-tetrazol-5-yl)methyl]pyridine](/img/structure/B2515609.png)
